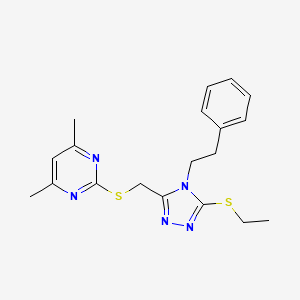

2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve cyclization processes or domino reactions . For instance, thioxopyrimidines and their condensed analogs are synthesized based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications

Synthetic Approaches and Heterocyclic Derivatives

The synthesis and applications of heterocyclic compounds, including pyrimidine and triazole derivatives, have been extensively studied due to their potential in various fields, such as pharmaceuticals, agriculture, and materials science. These compounds often serve as key intermediates in the synthesis of more complex molecules with desirable biological and chemical properties.

Synthetic Utility of Heteroaromatic Azido Compounds : One study explored the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, highlighting the synthetic utility of heteroaromatic azido compounds. This research demonstrated the ability to generate complex structures through the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes, showcasing the versatility of such compounds in synthetic organic chemistry (Westerlund, 1980).

Synthesis of Triazolopyrimidines and Thiadiazoles : Another study focused on the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines from hydrazonoyl halides, revealing a method for creating a variety of heterocyclic compounds that could have further applications in drug discovery and development (Abdelhamid et al., 2004).

Antiproliferative Activity

Research into the biological activities of thiophene and thienopyrimidine derivatives has indicated potential therapeutic applications. These compounds have been tested for their antiproliferative activity against various cancer cell lines, suggesting their utility in developing new anticancer agents.

- Antiproliferative Activity of Thiophene and Thienopyrimidine Derivatives : A study by Ghorab et al. (2013) synthesized a novel series of thiophene derivatives and evaluated their antiproliferative activity. The results indicated that some of these compounds exhibited significant activity against breast and colon cancer cell lines, underscoring the potential of such molecules in cancer therapy (Ghorab et al., 2013).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, including pyrimidinones and thiazolopyrimidinones, has been a subject of interest due to their diverse applications. These studies provide insights into the methodologies for creating complex heterocyclic structures that could serve as key intermediates in the synthesis of pharmacologically active molecules.

- Synthesis of Dihydrothiazolopyrimidinone Derivatives : Research into the condensation reactions of amino and hydroxy compounds has led to the synthesis of novel dihydrothiazolo[3,2-a]pyrimidinone derivatives. Such studies not only expand the repertoire of synthetic methodologies but also contribute to the development of compounds with potential utility in various scientific domains (Selby & Smith, 1989).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5S2/c1-4-25-19-23-22-17(13-26-18-20-14(2)12-15(3)21-18)24(19)11-10-16-8-6-5-7-9-16/h5-9,12H,4,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMSGJBSUPBPIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B2730890.png)

![3-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2730891.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2730897.png)

![4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2730898.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730899.png)

![4-Fluoro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2730905.png)

amine hydrochloride](/img/structure/B2730906.png)

![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)

![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)